molecular formula C10H11F4NO4S B2586015 [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid CAS No. 2287315-54-0

[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid

Cat. No. B2586015
CAS RN: 2287315-54-0
M. Wt: 317.25
InChI Key: OBFLGCCDVPGLHI-UHFFFAOYSA-N
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Description

“[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2287315-54-0 . It has a molecular weight of 317.26 . The compound is stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is (4-(aminomethyl)phenyl)methanesulfonyl fluoride 2,2,2-trifluoroacetate . The InChI code is 1S/C8H10FNO2S.C2HF3O2/c9-13(11,12)6-8-3-1-7(5-10)2-4-8;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) .

It is stored at a temperature of 4 degrees Celsius . The salt data is OC(=O)C(F)(F)F .

Scientific Research Applications

Facile Synthesis of α-Monofluoromethyl Alcohols

A novel synthetic approach has been developed for β-monofluorinated alcohols using α-trimethylsilyl-α-fluorobis(phenylsulfonyl)methane (TMSCF(SO2Ph)2) as a monofluoromethylating reagent. This method provides a facile protocol under mild conditions, offering high yields and demonstrating the utility of fluoroalkyl sulfones in organic synthesis (Prakash et al., 2012).

Anomalous α-Fluorine Effect on Acidity

Research on the acidities of nucleophilic monofluoromethylating reagents, specifically α-fluoro(phenylsulfonyl)methane derivatives, has shown an unexpected effect where α-fluorine substitution does not enhance but rather weakens the acidity of these compounds. This finding challenges previous assumptions about the electron-withdrawing capacity of fluorine (Zheng et al., 2021).

Synthesis of Fluoro-Containing Materials

The synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol illustrates the utility of fluorinated compounds in creating materials with unique properties. This compound's synthesis involves hexafluoroacetone and highlights the potential for developing organic fluoro-containing polymers (Li et al., 2015).

Catalytic Asymmetric Synthesis

The catalytic asymmetric addition to cyclic N-acyl-iminium using α-fluoro(phenylsulfonyl)methane derivatives provides a metal-free method to access sulfone and fluorine-containing quaternary stereocenters. This approach underscores the importance of catalysis in achieving high stereocontrol in synthetic organic chemistry (Bhosale et al., 2022).

Direct Hydrofluorination

The development of methods for direct hydrofluorination of methallyl-containing substrates using a methanesulfonic acid/triethylamine trihydrofluoride combination showcases advancements in achieving selective fluorination reactions under metal-free conditions, crucial for the synthesis of fluorinated organic compounds (Bertrand et al., 2019).

Safety And Hazards

The compound is labeled with the pictograms GHS05 and GHS07, indicating that it is corrosive and can cause skin irritation or serious eye damage . The hazard statements are H302, H315, H318, and H335, which mean it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-(aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S.C2HF3O2/c9-13(11,12)6-8-3-1-7(5-10)2-4-8;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFLGCCDVPGLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CS(=O)(=O)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid

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